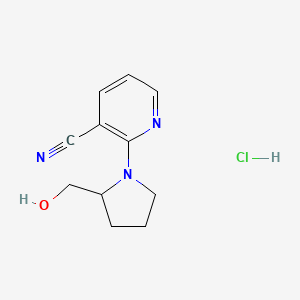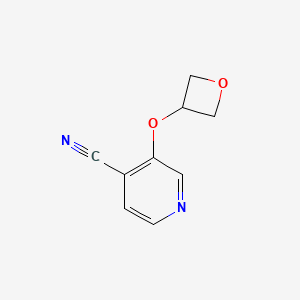
3-(Oxetan-3-yloxy)pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyridine derivatives often involves multicomponent reactions, ring transformation reactions, or condensation reactions. For example, Patil and Mahulikar (2013) described an innovative protocol for synthesizing pyridine derivatives via ring transformation reactions using a KOH/DMF system at room temperature, highlighting a transition metal-free route for asymmetrical teraryls synthesis, which could be analogous to potential synthesis methods for our compound of interest (Patil & Mahulikar, 2013).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed through X-ray diffraction methods. For instance, the crystal structure of similar compounds has been determined to showcase how pyridine rings interact with other moieties in the structure, giving insights into the spatial arrangement and potential reactivity sites (Jansone et al., 2007).
Chemical Reactions and Properties
Pyridine derivatives participate in various chemical reactions, including ring-opening, ring-closure, and condensation reactions. For example, Halim and Ibrahim (2022) discussed the synthesis of novel pyridine derivatives through reactions involving ring opening followed by ring closure, which could be relevant for understanding the reactivity of “3-(Oxetan-3-yloxy)pyridine-4-carbonitrile” (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study by Cetina et al. (2010) involved the synthesis and structural analysis of pyridine derivatives, including compounds with similar structural motifs to 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile. Their research focused on understanding the optical properties through UV–vis absorption and fluorescence spectroscopy, providing insights into the effects of substituents on emission spectra, which could be pivotal in designing fluorescent markers or probes in biochemistry and materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).
Corrosion Inhibition
Another application of structurally related pyridine derivatives was investigated by Sudheer and Quraishi (2015), who studied the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid systems. Their findings indicate that pyridine derivatives, including those with oxetane groups, may serve as effective corrosion inhibitors, which is crucial for protecting metal surfaces in industrial applications (Sudheer & Quraishi, 2015).
Molecular Docking and Inhibitor Design
The potential of pyridine derivatives in drug discovery, particularly as inhibitors for various biological targets, was explored by Venkateshan et al. (2020). They conducted a study on azafluorene derivatives, demonstrating the utility of such compounds in molecular docking and modeling analyses against the SARS-CoV-2 RdRp enzyme. This suggests that 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile could be a valuable scaffold for developing novel antiviral agents through computational drug design approaches (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Electronic and Optical Properties
Research by El-Menyawy et al. (2019) on pyrazolo[4,3-b]pyridine derivatives, which share a similar pyridine core with 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile, delved into the electronic and optical properties of these compounds. Their work, which included the synthesis, thermal analysis, and device characterization, revealed that such derivatives possess unique optical band gaps, making them suitable for applications in optoelectronic devices and solar cells (El-Menyawy, Zedan, & Nawar, 2019).
Eigenschaften
IUPAC Name |
3-(oxetan-3-yloxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-3-7-1-2-11-4-9(7)13-8-5-12-6-8/h1-2,4,8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAWTMUGVBKMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxetan-3-yloxy)pyridine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2481829.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2481830.png)
![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2481831.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2481832.png)
![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2481833.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2481835.png)

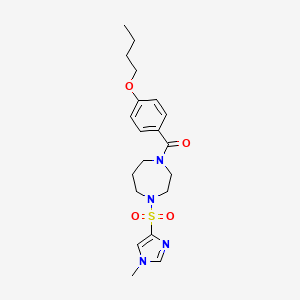
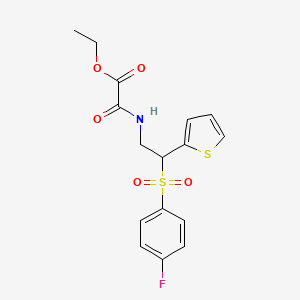
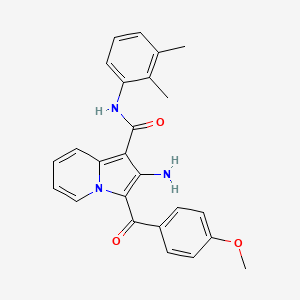
![N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2481846.png)
![2-[3-(1,2-Oxazol-4-yl)propyl]isoindole-1,3-dione](/img/structure/B2481847.png)
![N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2481849.png)
